molecular formula C6H8O3 B1229946 2-Propenoic acid, polymer with 2-propenal CAS No. 28349-72-6

2-Propenoic acid, polymer with 2-propenal

Cat. No. B1229946
CAS RN: 28349-72-6
M. Wt: 128.13 g/mol
InChI Key: ORSLXQZSKCIHDH-UHFFFAOYSA-N
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Description

2-Propenoic acid, polymer with 2-propenal, also known as 2-Propenoic acid, polymer with 2-propenal, is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Propenoic acid, polymer with 2-propenal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137650. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Propenoic acid, polymer with 2-propenal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, polymer with 2-propenal including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

28349-72-6

Product Name

2-Propenoic acid, polymer with 2-propenal

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

prop-2-enal;prop-2-enoic acid

InChI

InChI=1S/C3H4O2.C3H4O/c1-2-3(4)5;1-2-3-4/h2H,1H2,(H,4,5);2-3H,1H2

InChI Key

ORSLXQZSKCIHDH-UHFFFAOYSA-N

SMILES

C=CC=O.C=CC(=O)O

Canonical SMILES

C=CC=O.C=CC(=O)O

Other CAS RN

28349-72-6
64476-57-9

Pictograms

Corrosive

synonyms

CHEMYDE polymer
poly(2-propenal,2-propenoic acid)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Control drug: (acrylic acid:acrolein (mol)=95:5): 3.25 g freshly distilled acrolein and 79.27 g freshly distilled acrylic acid were added into a three-port flask with 520 ml absolute methanol, purged with nitrogen, 4.74 g benzoyl peroxide was added, and the solution was stirred and heated to reflux under nitrogen for 50 h. The reaction solution became a yellowish viscous liquid, which was dried under vacuum at 50-100° C. for 24 hours to form poly (acrolein-acrylic acid) named A3.
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acrolein
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520 mL
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Synthesis routes and methods II

Procedure details

24.55 g freshly distilled acrolein and 72.92 g freshly distilled acrylic acid were added into a three-port flask with 210 ml absolute methanol, purged with nitrogen, 4.41 g benzoyl peroxide was added, and the solution was stirred and heated to reflux under nitrogen for 70 h. The reacting solution became a brown viscous liquid, which was dried under vacuum at 50-100° C. for 24 hours to form poly (acrolein-acrylic acid) named A1.
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Synthesis routes and methods III

Procedure details

A mixture containing 450 ml of degassed oxygen-free water, 60 ml of freshly distilled acrolein, 9 ml of acrylic acid, 6.6 ml of a solution of water oxygenated to 30 % and 12 ml of 2 N sulphuric acid, is prepared in a nitrogen atmosphere. 150 ml of a 2.75 % solution of sodium nitrite in degassed water is then progressively added over a period of about 40 minutes. On completion of the reaction, the pH-value is between 3 and 4 and the copolymer is present in precipitated form. After filtration, the precipitate is washed first with a solution of 0.002 M hydrochloric acid and then with acetone and dried. 7.75 g of the required copolymer are thus obtained. The presence of free aldehyde groups is detected by measuring the reducing power by the method J. S. Thompson et al already referred to in the text. In addition, the presence of free acid groups is detected by titration. It is found that 14 % by weight of the copolymer is in the form of free aldehyde groups and 17.6 % in the form of free acid groups.
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450 mL
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acrolein
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9 mL
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6.6 mL
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